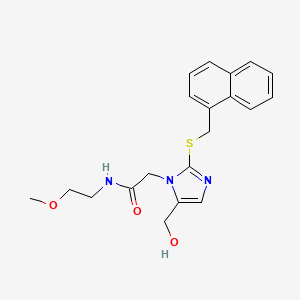
2-(5-(hydroxymethyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-(hydroxymethyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C20H23N3O3S and its molecular weight is 385.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(5-(hydroxymethyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide is a synthetic organic molecule known for its complex structure, which includes an imidazole ring and various functional groups. This compound has garnered interest in medicinal chemistry due to the diverse biological activities associated with imidazole derivatives, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C₁₇H₁₇N₃O₂S
- Molecular Weight : 327.4 g/mol
- IUPAC Name : 2-[5-(hydroxymethyl)-2-(naphthalen-1-ylmethylthio)imidazol-1-yl]acetamide
The structure features a hydroxymethyl group and a naphthalene moiety, which may enhance its lipophilicity and metabolic stability compared to other imidazole derivatives.
Antimicrobial Activity
Imidazole derivatives are widely recognized for their antimicrobial properties. The specific compound has shown potential against various pathogens, including fungi and bacteria. For instance, studies have indicated that similar imidazole compounds exhibit significant activity against Candida albicans and Trichophyton rubrum , suggesting that this compound may possess comparable effects .
Anti-inflammatory Effects
Research indicates that imidazole derivatives can modulate inflammatory responses. The compound's structural components may interact with inflammatory pathways, potentially reducing cytokine release and inhibiting inflammatory mediators. This suggests its potential use in treating conditions characterized by excessive inflammation.
Antiviral Properties
The antiviral activity of imidazole derivatives is well-documented, particularly against viruses that rely on host cellular mechanisms for replication. The compound's ability to inhibit viral replication could be explored further, particularly in the context of emerging viral infections.
Anticancer Potential
Imidazole compounds have been studied for their anticancer properties, often through mechanisms involving apoptosis induction or inhibition of tumor growth. Preliminary studies suggest that this compound may also exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action.
Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:
- Enzyme Inhibition : Imidazole derivatives often act as enzyme inhibitors, affecting metabolic pathways crucial for pathogen survival or cancer cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors involved in inflammation or cell proliferation, altering their activity .
Case Studies and Research Findings
Several empirical studies have been conducted on related compounds to elucidate their biological activities:
| Study | Findings |
|---|---|
| Study on Imidazole Derivatives | Demonstrated significant antimicrobial activity against fungal strains. |
| Research on Anti-inflammatory Effects | Reported modulation of cytokine release in vitro. |
| Investigation of Antiviral Activity | Identified inhibition of viral replication in cell cultures. |
| Anticancer Research | Found cytotoxic effects on multiple cancer cell lines. |
Properties
IUPAC Name |
2-[5-(hydroxymethyl)-2-(naphthalen-1-ylmethylsulfanyl)imidazol-1-yl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-26-10-9-21-19(25)12-23-17(13-24)11-22-20(23)27-14-16-7-4-6-15-5-2-3-8-18(15)16/h2-8,11,24H,9-10,12-14H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGLLPPACHEUIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=CN=C1SCC2=CC=CC3=CC=CC=C32)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














